molecular formula C7H10FN3 B8330308 5-Amino-2-(2-fluoroethylamino)pyridine

5-Amino-2-(2-fluoroethylamino)pyridine

Cat. No.: B8330308
M. Wt: 155.17 g/mol
InChI Key: FAHPALRSXBIZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(2-fluoroethylamino)pyridine is a fluorinated pyridine derivative characterized by an amino group at position 5 and a 2-fluoroethylamino substituent (-NH-CH₂CH₂F) at position 2 of the pyridine ring. Pyridine derivatives with amino and fluorine-containing substituents are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their bioactivity and chemical versatility .

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

2-N-(2-fluoroethyl)pyridine-2,5-diamine

InChI

InChI=1S/C7H10FN3/c8-3-4-10-7-2-1-6(9)5-11-7/h1-2,5H,3-4,9H2,(H,10,11)

InChI Key

FAHPALRSXBIZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)NCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-Amino-2-(2-fluoroethylamino)pyridine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound* C₇H₁₀FN₄ 170.18 (estimated) N/A 2-fluoroethylamino, 5-amino
5-Amino-2-(trifluoromethyl)pyridine C₆H₅F₃N₂ 162.12 106877-33-2 2-trifluoromethyl, 5-amino
5-Amino-2-fluoropyridine C₅H₅FN₂ 112.11 1827-27-6 2-fluoro, 5-amino
2-(2-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 2705-44-2 2-aminoethyl

*Estimated based on structural analogs.

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (170.18 vs. 162.12 for the trifluoromethyl analog) may influence solubility and pharmacokinetics .
5-Amino-2-(trifluoromethyl)pyridine
  • Severe Toxicity : Documented to cause methemoglobinemia, hemolytic anemia, and encephalopathy via respiratory exposure. Treated effectively with methylene blue .
  • Mechanism : The trifluoromethyl group likely enhances lipophilicity, facilitating cellular uptake and oxidative stress .
5-Amino-2-fluoropyridine
2-(2-Aminoethyl)pyridine
  • Moderate Toxicity : Irritant to mucous membranes; less severe than fluorinated analogs due to the absence of electronegative substituents .

Comparison: The 2-fluoroethylamino group in the target compound may reduce direct oxidative damage compared to trifluoromethyl derivatives but could still pose risks of metabolic fluorination or amine-related toxicity.

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